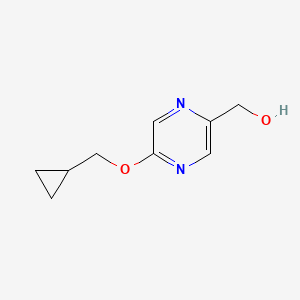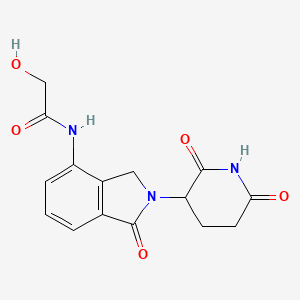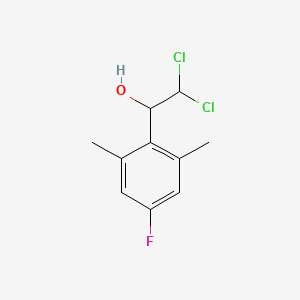
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H11Cl2FO It is characterized by the presence of two chlorine atoms, a fluorine atom, and a hydroxyl group attached to a phenyl ring substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol typically involves the reaction of 4-fluoro-2,6-dimethylphenylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanone.
Reduction: Formation of 1-(4-fluoro-2,6-dimethylphenyl)ethanol.
Substitution: Formation of 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethylamine or 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethylthiol.
科学的研究の応用
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with target molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-1-(4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-fluorophenyl)ethanol
- 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol is unique due to the combination of its substituents. The presence of both fluorine and chlorine atoms, along with the dimethylphenyl group, imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C10H11Cl2FO |
|---|---|
分子量 |
237.09 g/mol |
IUPAC名 |
2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H11Cl2FO/c1-5-3-7(13)4-6(2)8(5)9(14)10(11)12/h3-4,9-10,14H,1-2H3 |
InChIキー |
QUDVJKQYPHYSPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(C(Cl)Cl)O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


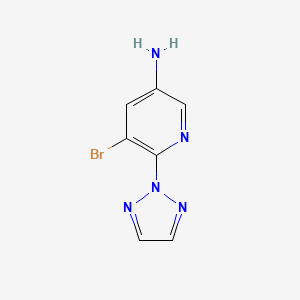
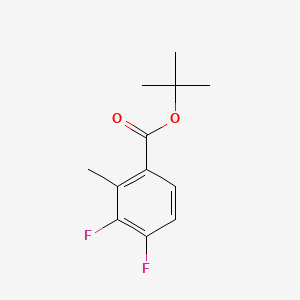
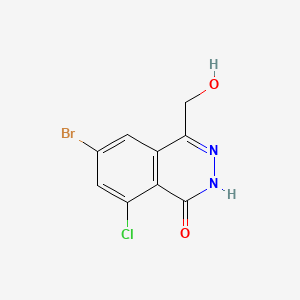

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
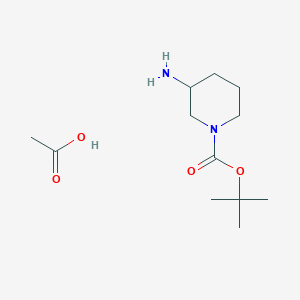
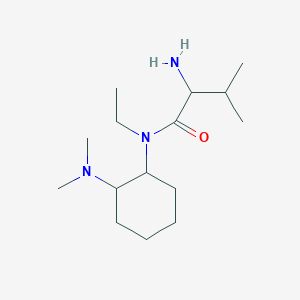


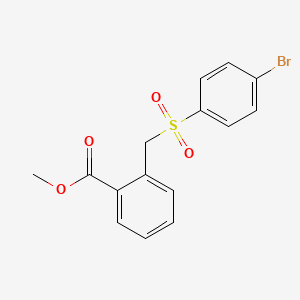
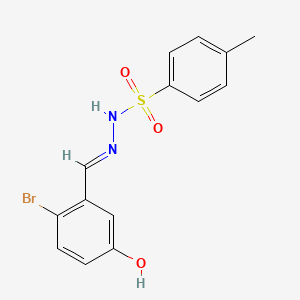
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
